6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole
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Overview
Description
6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole is a heterocyclic compound that features a fused pyrazine and indole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with ethyl glyoxylate to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It finds applications in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]indoles: These compounds share a similar fused ring system and exhibit comparable biological activities.
Indole Derivatives: Various indole derivatives also show similar chemical properties and applications.
Uniqueness
6-Chloro-1,2,3,4-tetrahydro-pyrazino[1,2-a]indole is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new derivatives with potentially enhanced properties .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
6-chloro-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C11H11ClN2/c12-10-3-1-2-8-6-9-7-13-4-5-14(9)11(8)10/h1-3,6,13H,4-5,7H2 |
InChI Key |
AWEHDQNNOZXHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC3=C2C(=CC=C3)Cl)CN1 |
Origin of Product |
United States |
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